1-(Aminothioxomethyl)-3-(isopropyl)-3-pyrazolin-5-one
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Overview
Description
1-(Aminothioxomethyl)-3-(isopropyl)-3-pyrazolin-5-one is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminothioxomethyl group and an isopropyl group attached to a pyrazolinone ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(Aminothioxomethyl)-3-(isopropyl)-3-pyrazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of isopropyl hydrazine with a suitable thioxomethylating agent under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these reactions to improve yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-(Aminothioxomethyl)-3-(isopropyl)-3-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the aminothioxomethyl group can be replaced by other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products.
Scientific Research Applications
1-(Aminothioxomethyl)-3-(isopropyl)-3-pyrazolin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Aminothioxomethyl)-3-(isopropyl)-3-pyrazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminothioxomethyl group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to inhibit or activate specific enzymes, thereby influencing various biochemical processes.
Comparison with Similar Compounds
1-(Aminothioxomethyl)-3-(isopropyl)-3-pyrazolin-5-one can be compared with other similar compounds, such as:
1-(Aminomethyl)-3-(isopropyl)-3-pyrazolin-5-one: This compound has a similar structure but lacks the thioxo group, which may result in different chemical and biological properties.
1-(Aminothioxomethyl)-3-(methyl)-3-pyrazolin-5-one: The presence of a methyl group instead of an isopropyl group can alter the compound’s reactivity and biological activity.
1-(Aminothioxomethyl)-3-(phenyl)-3-pyrazolin-5-one: The phenyl group introduces aromaticity, which can significantly impact the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-oxo-5-propan-2-yl-1H-pyrazole-2-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-4(2)5-3-6(11)10(9-5)7(8)12/h3-4,9H,1-2H3,(H2,8,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUXMMZEJCRQFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(N1)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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